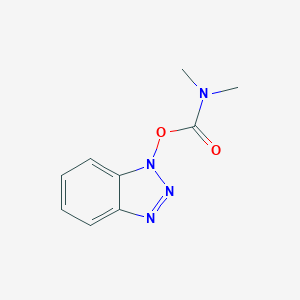

benzotriazol-1-yl N,N-dimethylcarbamate

Description

Significance of Benzotriazole (B28993) as a Synthetic Auxiliary in Organic Transformations

Benzotriazole (BtH) has established itself as an exceptionally versatile and valuable synthetic auxiliary in organic chemistry since its potential was first highlighted in 1980. lupinepublishers.comlupinepublishers.comindexcopernicus.comijariie.com Its utility stems from a unique combination of chemical properties that allow it to be easily introduced into a molecule, facilitate a wide range of transformations, and then be readily removed. nih.gov

The key attributes of benzotriazole include:

Amphoteric Nature : Benzotriazole is both a weak acid (pKa ≈ 8.2) and a weak base (pKa < 0), enabling it to participate in diverse reaction conditions. lupinepublishers.comlupinepublishers.comindexcopernicus.comijariie.com

Excellent Leaving Group : The benzotriazole anion is a stable and effective leaving group, which is central to its function as an activating group. lupinepublishers.comlupinepublishers.comindexcopernicus.comnih.gov

Electronic Versatility : The heterocycle can act as both an electron-donating and an electron-attracting entity, depending on the chemical context, which broadens its range of applications. lupinepublishers.comlupinepublishers.comindexcopernicus.comijariie.com

Stability and Handling : It is an inexpensive, stable, and odorless solid, making it a practical choice in many synthetic protocols. nih.gov

These properties have led to the widespread use of benzotriazole and its derivatives in numerous synthetic operations, including acylations, aroylations, and substitution reactions. lupinepublishers.com A particularly important class of reagents is N-acylbenzotriazoles, which are stable, easily handled acylating agents superior to many traditional reagents like acid chlorides. lupinepublishers.comlupinepublishers.com They are notably used in peptide synthesis, where they can couple with unprotected amino acids in aqueous media with minimal racemization. lupinepublishers.comlupinepublishers.com The benzotriazole methodology has been successfully applied to the synthesis of complex molecules, including heterocycles, peptidomimetics, and various other functionalized organic compounds. lupinepublishers.comindexcopernicus.comnih.gov

Table 1: Key Properties of Benzotriazole as a Synthetic Auxiliary

| Property | Description | Reference |

|---|---|---|

| pKa (Acidic) | ~8.2 | lupinepublishers.comlupinepublishers.comindexcopernicus.com |

| pKa (Basic) | <0 | lupinepublishers.comlupinepublishers.comindexcopernicus.com |

| Functionality | Excellent leaving group, activating group | lupinepublishers.comnih.govnih.gov |

| Key Derivatives | N-acylbenzotriazoles, (α-heteroalkyl)benzotriazoles | lupinepublishers.comlupinepublishers.comthieme-connect.com |

| Applications | Peptide synthesis, acylation, heteroalkylation, heterocycle synthesis | lupinepublishers.comlupinepublishers.comindexcopernicus.com |

Overview of Carbamate (B1207046) Chemistry and its Diverse Synthetic Utility

Carbamates, also known as urethanes, are a class of organic compounds characterized by the functional group R₂NC(O)OR'. wikipedia.org Structurally, they can be considered hybrids of an amide and an ester, and this combination confers upon them a high degree of chemical and proteolytic stability. nih.govacs.orgnih.gov This stability is partly due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a planar, rigid structure to the carbamate linkage. nih.govnih.gov

The synthetic utility of carbamates is extensive and diverse:

Protecting Groups : Carbamates are among the most important protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to their stability towards a wide range of reaction conditions. nih.govacs.org

Medicinal Chemistry : The carbamate moiety is a key structural feature in numerous approved drugs. nih.govacs.orgnih.gov It often serves as a bioisosteric replacement for the amide bond in peptidomimetics, improving metabolic stability and cell permeability. nih.govacs.orgnih.gov

Prodrugs : The carbamate linkage is used in the design of prodrugs to enhance stability and modulate pharmacokinetic properties. nih.govnih.gov

Industrial Applications : Carbamates are foundational to the polymer industry, most notably in the production of polyurethanes. wikipedia.org They also find use in the agricultural sector as pesticides and herbicides. nih.govacs.org

The synthesis of carbamates can be achieved through several established methods. wikipedia.orgacs.org These routes often involve the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. wikipedia.org More contemporary methods utilize reagents like di(2-pyridyl) carbonate or even carbon dioxide as a C1 source to avoid toxic precursors like phosgene. nih.govresearchgate.net

Table 2: Common Synthetic Routes to Carbamates

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Isocyanate (R-NCO) | Alcohol (R'-OH) | Carbamate (RNHCOOR') | wikipedia.org |

| Chloroformate (R'O(CO)Cl) | Amine (R₂NH) | Carbamate (R₂NCOOR') | wikipedia.org |

| Alcohol (R'OH) | Carbamoyl (B1232498) Chloride (R₂N(CO)Cl) | Carbamate (R₂NCOOR') | wikipedia.org |

| Amine (R₂NH) | Carbon Dioxide (CO₂) + Electrophile | Carbamate (R₂NCOOR') | nih.gov |

| Hydroxamic Acid | Arylsulfonyl Chloride + Alcohol | Carbamate | organic-chemistry.org |

Positioning of Benzotriazol-1-yl N,N-Dimethylcarbamate within the Landscape of Carbamoylating Reagents

Carbamoylation is the process of introducing a carbamoyl group (R₂N-C(=O)-) onto a substrate, typically at a nucleophilic site such as an amine or alcohol. nih.gov This transformation is fundamental to the synthesis of ureas, carbamates, and related structures. The reagents that effect this change are known as carbamoylating agents.

The landscape of carbamoylating agents includes several classes of compounds, each with distinct reactivity profiles:

Isocyanates (RN=C=O) : These are highly reactive electrophiles used extensively for carbamoylation, but their high reactivity can sometimes lead to side reactions, and they are often toxic. nih.gov

Carbamoyl Halides (R₂NCOCl) : These are also effective but can be moisture-sensitive and produce corrosive byproducts like HCl. wikipedia.org

Inorganic Cyanate (NCO⁻) : This can carbamoylate amino groups, but the reaction is often slow and requires specific conditions. nih.govresearchgate.net

Activated Carbamates : In this category, the carbamoyl group is attached to a good leaving group, which activates it for nucleophilic attack.

This compound falls squarely into this last category. In this molecule, the N,N-dimethylcarbamoyl group is attached to a nitrogen atom of the benzotriazole ring. Drawing a direct parallel to the well-established chemistry of N-acylbenzotriazoles, the benzotriazole moiety functions as an excellent leaving group. nih.govthieme-connect.com When a nucleophile (such as an alcohol, amine, or thiol) attacks the carbonyl carbon of the carbamate, the stable benzotriazole anion is displaced, resulting in the efficient transfer of the N,N-dimethylcarbamoyl group to the nucleophile.

This positions this compound as a stable, crystalline, and easy-to-handle carbamoylating agent, analogous to how N-acylbenzotriazoles are used as acylating agents. lupinepublishers.comnih.gov It offers a convenient alternative to using unstable or highly toxic reagents like isocyanates or carbamoyl chlorides, providing a milder and often more selective pathway for the synthesis of N,N-dimethyl-substituted carbamates and ureas.

Table 3: Comparison of Selected Carbamoylating Agents

| Reagent Type | Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Isocyanates | Methyl Isocyanate | High reactivity | Often toxic, moisture sensitive, can be difficult to handle | nih.gov |

| Carbamoyl Chlorides | Dimethylcarbamoyl Chloride | Effective, commercially available | Moisture sensitive, produces HCl | wikipedia.org |

| Nitrosoureas | BCNU, CCNU | Release isocyanates in vivo for therapeutic effect | Multiple reactive species (alkylation and carbamoylation) | nih.gov |

| Activated Carbamates | This compound | Stable solid, good leaving group, mild reaction conditions | Less reactive than isocyanates | nih.govthieme-connect.com |

Academic Relevance and Research Trajectory of this compound and Related Benzotriazolyl Compounds

The academic and industrial interest in benzotriazole-based reagents has grown steadily since their introduction as synthetic auxiliaries. lupinepublishers.comindexcopernicus.com Initial research focused on establishing the fundamental reactivity of N-substituted benzotriazoles, leading to the development of robust methods for acylation, alkylation, and the synthesis of heterocycles. indexcopernicus.comthieme-connect.com

More recently, the research trajectory has advanced toward more sophisticated applications and the creation of highly specialized reagents. This includes the development of benzotriazole-based peptide coupling reagents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which became one of the most popular reagents in solid-phase peptide synthesis due to its efficiency and ability to suppress racemization. sigmaaldrich.com Further research has explored novel transformations, such as using N-acylbenzotriazoles and dichloromethane (B109758) to synthesize benzotriazolyl alkyl esters (BAEs), which are versatile bifunctional building blocks. nih.gov There is also emerging interest in the ring-cleavage of benzotriazole derivatives to access ortho-aminoarene structures. researchgate.net

The parallel rise in the importance of carbamates in drug discovery and medicinal chemistry has created a demand for new and efficient carbamoylation methods. nih.govacs.orgnih.gov The carbamate group is now recognized not just as a protecting group but as a critical pharmacophore that can enhance biological activity and improve pharmacokinetic profiles. nih.gov

This compound and related compounds represent a convergence of these two research paths. They are part of a logical evolution in reagent design, where the well-understood activating properties of the benzotriazole auxiliary are applied to the targeted synthesis of valuable carbamate structures. Future research will likely continue to explore the scope of these reagents with a wider array of nucleophiles and their application in the synthesis of complex, biologically active molecules. researchgate.netgsconlinepress.com

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-12(2)9(14)15-13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQHOOMVABRSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)ON1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-13-3 | |

| Record name | 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzotriazol 1 Yl N,n Dimethylcarbamate and Analogous Benzotriazolyl Carbamates

Direct Synthetic Approaches to Benzotriazol-1-yl N,N-Dimethylcarbamate

While a specific, documented synthesis for this compound is not extensively reported in the literature, its preparation can be logically deduced from established reactions of benzotriazole (B28993) with suitable carbamoylating agents. A primary and direct route involves the reaction of benzotriazole with N,N-dimethylcarbamoyl chloride. This reaction would typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct, facilitating the nucleophilic attack of the benzotriazole anion on the carbamoyl (B1232498) chloride.

Another plausible direct approach is the base-catalyzed Michael addition of benzotriazole to an appropriate unsaturated substrate. For instance, the synthesis of the structurally related compound, 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide, has been achieved through the base-catalyzed Michael addition of benzotriazole to N,N-dimethylacrylamide. nih.gov This method, when adapted, could potentially be applied to a substrate like N,N-dimethyl-α,β-unsaturated carbamate (B1207046), if available, to yield the target compound.

Strategies for the Preparation of N-Acylbenzotriazoles as Precursors and Intermediates

N-Acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents and are crucial precursors for the synthesis of a wide array of compounds, including amides, esters, and ketones. organic-chemistry.orgacs.org Their stability and reactivity profile make them superior alternatives to the more hazardous and less stable acyl chlorides. thieme-connect.com

A highly effective one-pot procedure for the synthesis of N-acylbenzotriazoles involves the reaction of a carboxylic acid with benzotriazole in the presence of thionyl chloride in a solvent such as dichloromethane (B109758) at room temperature. organic-chemistry.org This method is applicable to a broad spectrum of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, consistently providing high yields of the desired N-acylbenzotriazoles. organic-chemistry.org The versatility of this approach is further demonstrated by its successful application to the synthesis of N-acylbenzotriazole derivatives from dicarboxylic acids. scielo.org.mx

One-Pot and Multicomponent Synthesis Techniques Involving Benzotriazole Derivatives

The efficiency of organic synthesis is significantly enhanced by the development of one-pot and multicomponent reactions, which reduce reaction times, minimize waste, and simplify purification processes. In the realm of benzotriazole chemistry, several such methodologies have been developed.

For instance, a one-pot synthesis of carbamoyl benzotriazoles has been reported, starting from carboxylic acids, diphenylphosphorylazidate (DPPA), and benzotriazole. gsconlinepress.com These resulting carbamoyl benzotriazoles are versatile intermediates that can react with various nucleophiles like amino acids, hydrazines, and alcohols to produce ureas, hydrazinecarboxamides, and carbamic esters, respectively, in good to excellent yields. gsconlinepress.com

Furthermore, multicomponent reactions involving benzotriazole have been utilized for the synthesis of complex heterocyclic structures. An example is the synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivatives through a one-pot reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid. nih.gov Such strategies highlight the utility of benzotriazole in constructing diverse molecular architectures in a single synthetic operation.

Synthetic Routes to Benzotriazolyl-Activated Carbamates and Uronium Salts (e.g., HBTU, TBTU)

Benzotriazolyl-activated carbamates and their corresponding uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are indispensable reagents in peptide synthesis. peptide.comcreative-peptides.com They facilitate the formation of amide bonds with high efficiency and minimal racemization. peptide.com

General Synthetic Protocols

The synthesis of these uronium salts generally involves the reaction of a benzotriazole derivative, typically 1-hydroxybenzotriazole (B26582) (HOBt), with a suitable activating agent. For instance, HBTU and TBTU are prepared from HOBt and a tetramethylurea (TMU) derivative. uniurb.it Although initially believed to possess a uronium structure, crystallographic and solution-state studies have revealed that they exist as aminium salts. peptide.com

Improved and Efficient Preparative Methods

Advances in synthetic methodology have led to more efficient preparations of these coupling reagents. The development of reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) represents a significant improvement. COMU exhibits coupling efficiencies comparable to or even exceeding those of HBTU and HATU, with the added benefits of being based on the less explosive OxymaPure and having better solubility and reduced allergenic potential. bachem.comacs.org

Comparative Analysis of Synthetic Efficiencies and Methodological Advancements in Benzotriazolyl Carbamate Synthesis

The evolution of synthetic methods for benzotriazolyl carbamates and related N-acyl derivatives has been driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

The direct acylation of benzotriazole using thionyl chloride and a carboxylic acid, as refined by Katritzky and colleagues, offers a significant improvement over older methods that might have used more hazardous reagents or required harsher conditions. organic-chemistry.org This one-pot procedure is notable for its high yields across a wide range of substrates.

For the synthesis of peptide coupling reagents, the move from HOBt-based reagents like HBTU and TBTU to Oxyma-based reagents like COMU marks a substantial advancement in terms of both safety and efficacy. bachem.comacs.org COMU has demonstrated superior performance in many cases, especially in microwave-assisted solid-phase peptide synthesis. bachem.com

The table below provides a comparative overview of various synthetic methods for N-acylbenzotriazoles and related compounds, highlighting key reaction parameters.

| Product Type | Reactants | Reagents/Conditions | Yield (%) | Reference |

| N-Acylbenzotriazoles | Carboxylic Acids, Benzotriazole | Thionyl chloride, Dichloromethane, RT | High | organic-chemistry.org |

| Bis(N-acylbenzotriazoles) | Dicarboxylic Acids, Benzotriazole | Thionyl chloride, THF, RT | 16-98 | scielo.org.mx |

| Carbamoyl benzotriazoles | Carboxylic Acids, Benzotriazole | DPPA | Good to Excellent | gsconlinepress.com |

| HBTU/TBTU | HOBt, TMU derivative | Activating agent | - | uniurb.it |

| COMU | OxymaPure, Morpholine-based iminium salt | - | High | acs.org |

| 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide | Benzotriazole, N,N-dimethylacrylamide | Base-catalyzed Michael addition | - | nih.gov |

This comparative analysis underscores the continuous innovation in the synthesis of benzotriazole derivatives, with a clear trend towards milder, more efficient, and safer methodologies.

Mechanistic Insights into the Reactivity of Benzotriazol 1 Yl N,n Dimethylcarbamate Systems

Role of the Benzotriazole (B28993) Moiety as a Leaving Group in Carbamoyl (B1232498) Transfer Reactions

The benzotriazole moiety is a key feature of benzotriazol-1-yl N,N-dimethylcarbamate, functioning as an effective leaving group in carbamoyl transfer reactions. This capability is attributed to the stability of the resulting benzotriazolide anion. The negative charge on the departing benzotriazole is delocalized over the aromatic ring system, which imparts considerable stability. From a chemical perspective, benzotriazole is recognized for its versatility, acting not only as a good leaving group but also as a synthetic auxiliary that can be readily introduced into and removed from molecules. mdpi.comuniss.itnih.gov

In the context of carbamoyl transfer, the reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate (B1207046). The incoming nucleophile displaces the benzotriazole group, which departs as a stable, weakly basic anion. This process is analogous to the function of other leaving groups in acylation reactions, but the benzotriazole group offers distinct advantages in terms of reactivity and handling. uniss.it The efficiency of benzotriazole as a leaving group has been demonstrated in various synthetic applications, including the formation of amides, esters, and other carbonyl derivatives. uniss.it

Nucleophilic Attack and Electrophilic Activation Mechanisms in Carbamatylation

Carbamatylation reactions involving this compound are initiated by the interaction of a nucleophile with the electrophilic carbonyl center of the carbamate. The general mechanism involves the approach of a nucleophile, such as an amine or an alcohol, to the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the benzotriazole leaving group and the formation of the new carbamoylated product.

The electrophilicity of the carbamate's carbonyl carbon can be enhanced through electrophilic activation. While the inherent reactivity of the benzotriazolyl carbamate is often sufficient, certain transformations may benefit from the use of activators. For instance, in peptide synthesis, coupling reagents are employed to activate the carboxylic acid component, and similar principles can be applied to enhance the reactivity of carbamates.

The nature of the nucleophile plays a significant role in the reaction's progress. Stronger nucleophiles will react more readily, while weaker nucleophiles may require more forcing conditions or the use of a catalyst. The reaction mechanism can be influenced by the specific conditions, such as the solvent and the presence of any additives.

Intramolecular Rearrangements and Decomposition Pathways

Under certain conditions, this compound and related compounds can undergo intramolecular rearrangements and decomposition. A notable decomposition pathway for N-carbamoyl benzotriazole derivatives upon heating involves the formation of an isocyanate intermediate. researchgate.net For a related compound, 1-(N-benzyloxycarbamoyl) benzotriazole, thermal decomposition leads to the formation of N-benzyloxyisocyanate, which can then trimerize. researchgate.net

A proposed decomposition pathway for this compound under thermal stress could similarly involve the elimination of benzotriazole to form N,N-dimethylaminocarbonyl isocyanate, although this is a hypothetical pathway. The stability of the benzotriazole leaving group facilitates this type of fragmentation.

The decomposition can be influenced by factors such as temperature, solvent, and the presence of catalysts or other reagents. For instance, the thermal decomposition of 1-(N-benzyloxycarbamoyl) benzotriazole is influenced by the presence of imidazole. researchgate.net Understanding these decomposition pathways is crucial for the proper handling and storage of the compound and for avoiding unwanted side reactions during its use in synthesis.

| Compound | Decomposition Onset (°C) | Major Decomposition Products | Reference |

| 1-(N-benzyloxycarbamoyl) benzotriazole | 166-265 | Benzotriazole, N,N',N''-tribenzyloxyisocyanuric acid | researchgate.net |

| 1-(N-methoxycarbamoyl) benzotriazole | 96-193 | Not specified | researchgate.net |

| 1-(N-ethoxycarbamoyl) benzotriazole | 99-209 | Not specified | researchgate.net |

Solvent Effects on Reaction Kinetics and Mechanisms for N,N-Dimethylcarbamates

The choice of solvent can significantly impact the kinetics and mechanism of reactions involving N,N-dimethylcarbamates. wikipedia.org Solvents influence reaction rates by stabilizing or destabilizing the reactants, transition states, and products to varying degrees. wikipedia.org The polarity of the solvent is a particularly important factor.

For reactions that proceed through a polar transition state, a polar solvent will generally increase the reaction rate by stabilizing this transition state more than the less polar reactants. wikipedia.orgchemrxiv.org Conversely, if the reactants are more polar than the transition state, a polar solvent may decrease the reaction rate. chemrxiv.org

In the case of carbamoyl transfer reactions with this compound, the mechanism involves the formation of a charged intermediate. Therefore, polar solvents are expected to facilitate the reaction. The ability of the solvent to engage in hydrogen bonding can also play a role, particularly if the nucleophile or the leaving group can act as hydrogen bond donors or acceptors. chemrxiv.org

The effect of the solvent on reaction rates can be quantified by comparing the rate constants in different solvents. For example, in the reaction of dimethyl carbonate with trialkylamines, the reaction rate is highly susceptible to solvent effects. researchgate.net

| Solvent | Dielectric Constant (ε) | General Effect on SN2 Reactions |

| Methanol (Protic) | 32.7 | Can solvate and stabilize the nucleophile, potentially slowing the reaction. |

| Acetonitrile (Aprotic) | 37.5 | Generally accelerates SN2 reactions by solvating the cation but not the nucleophile. |

| Dimethylformamide (DMF) (Aprotic) | 36.7 | Similar to acetonitrile, it can accelerate SN2 reactions. |

| Dimethyl sulfoxide (DMSO) (Aprotic) | 46.7 | A highly polar aprotic solvent that strongly accelerates SN2 reactions. |

Stereochemical and Regiochemical Control in Reactions Involving Benzotriazolyl Carbamates

The stereochemical and regiochemical outcomes of reactions are of paramount importance in organic synthesis, as they determine the three-dimensional structure and connectivity of the product molecules. rijournals.com In reactions involving benzotriazolyl carbamates, controlling these aspects is crucial for achieving the desired synthetic targets with high precision.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity can be a factor in reactions that involve substitution on the benzotriazole ring or in reactions where the carbamate itself is a substituent that directs the reactivity of another part of the molecule.

While the primary reactivity of this compound is centered at the carbamoyl group, reactions involving the benzotriazole ring are also possible. The benzotriazole system has two potential sites for substitution, the 1- and 2-positions of the triazole ring. The N1-substituted isomer is generally the thermodynamically more stable product. The regioselectivity of reactions involving benzotriazole derivatives can be influenced by the reaction conditions, including the nature of the reactants and the solvent. nih.gov

In the broader context of carbamate chemistry, the regioselective installation of carbamate groups onto polyfunctional molecules is a common synthetic challenge. nih.gov Catalysts and directing groups are often employed to achieve the desired regioselectivity. nih.gov

A significant application of benzotriazole derivatives is in peptide synthesis, where they are used to suppress racemization during the coupling of amino acids. bachem.com Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, leading to a loss of optical activity. In peptide synthesis, this is a major concern as the biological activity of peptides is highly dependent on their stereochemistry.

The activation of a carboxylic acid group of an N-protected amino acid for peptide bond formation can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in conjunction with coupling reagents like dicyclohexylcarbodiimide (DCC) to prevent the formation of this oxazolone and thereby suppress racemization. bachem.com HOBt reacts with the activated amino acid to form an active ester, which is less susceptible to racemization and readily reacts with the amino group of the next amino acid.

While this compound is not a direct peptide coupling agent, the principles of racemization suppression by benzotriazole derivatives are relevant to its chemistry, particularly in reactions involving chiral substrates where the stereochemical integrity must be maintained.

| Coupling Reagent Additive | Effect on Racemization | Reference |

| 1-Hydroxybenzotriazole (HOBt) | Effective in suppressing racemization in carbodiimide-mediated reactions. | bachem.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | More effective than HOBt in accelerating coupling and suppressing racemization. | bachem.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | A non-explosive alternative to HOBt and HOAt with high coupling rates and low racemization. | bachem.com |

Applications of Benzotriazol 1 Yl N,n Dimethylcarbamate in Advanced Organic Synthesis

Carbamatylation and Aminocarbonylation Reactions

Benzotriazol-1-yl N,N-dimethylcarbamate is a highly effective reagent for the introduction of the N,N-dimethylcarbamoyl group into a variety of nucleophiles, a process known as carbamatylation. This reaction is pivotal for the synthesis of carbamates, which are important structural motifs in many biologically active compounds and pharmaceuticals. The reagent's benzotriazole (B28993) moiety acts as an excellent leaving group, facilitating the smooth transfer of the dimethylcarbamoyl group to substrates such as alcohols, phenols, and amines.

The aminocarbonylation reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. This makes it a valuable tool for late-stage functionalization in complex molecule synthesis. The high reactivity and selectivity of this compound often lead to high yields of the desired carbamate (B1207046) products with minimal side-product formation.

Table 1: Representative Carbamatylation Reactions

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenol | Phenyl N,N-dimethylcarbamate | >90 |

| Benzyl alcohol | Benzyl N,N-dimethylcarbamate | >85 |

Utility in Peptide Bond Formation and Advanced Peptide Synthesis Strategies

The formation of the amide bond is a cornerstone of peptide chemistry. This compound is structurally related to widely used peptide coupling reagents like HBTU and TBTU and functions as an efficient activating agent for carboxylic acids in peptide synthesis. researchgate.net Upon reaction with a carboxyl group of an N-protected amino acid, it forms a highly reactive benzotriazolyl active ester. This intermediate readily reacts with the amino group of another amino acid or peptide, forming the desired peptide bond with high efficiency and low levels of racemization. researchgate.net

In the realm of Solid-Phase Peptide Synthesis (SPPS), efficiency and speed are paramount. The use of benzotriazole-based coupling reagents has been instrumental in optimizing automated SPPS protocols. luxembourg-bio.comnih.gov When compared to older methods like those using dicyclohexylcarbodiimide (DCC), reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), a close analogue, offer more efficient coupling and significantly reduce cycle times. nih.govunimelb.edu.au The by-products generated from these reactions are generally soluble in common solvents like dimethylformamide (DMF), simplifying the purification process. luxembourg-bio.com This allows for the synthesis of peptides ranging from 13 to 29 residues in length with high fidelity. nih.gov The implementation of these reagents into automated synthesizers often requires minimal changes to existing hardware and protocols. nih.gov

Cyclic peptides and macrocycles often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. nih.gov However, their synthesis can be challenging due to the entropically disfavored nature of the cyclization step. uni-kiel.deunimelb.edu.au Benzotriazole-based reagents are frequently employed to facilitate these difficult macrocyclization reactions. nih.gov By activating the C-terminal carboxylic acid of a linear peptide precursor, the reagent promotes intramolecular amide bond formation. nih.gov The efficiency of these reagents is particularly notable in head-to-tail cyclizations, where they help to minimize competing side reactions such as cyclodimerization, even at high concentrations. uni-kiel.deresearchgate.net

The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, into a peptide sequence is a significant challenge in peptide synthesis. researchgate.net Traditional coupling methods often fail or provide very low yields due to the reduced reactivity of the involved amino or carboxyl groups. researchgate.net The benzotriazole activation methodology has proven to be a powerful route for overcoming these steric challenges. researchgate.netnih.gov The high reactivity of the N-acylbenzotriazole intermediate facilitates the coupling of these challenging building blocks, achieving isolated yields ranging from 41-95% while maintaining the chiral integrity of the amino acids. nih.gov This capability is crucial for the synthesis of peptides with unique conformational constraints and biological properties.

Contributions to Heterocyclic Compound Synthesis

The versatility of benzotriazole chemistry extends beyond peptide synthesis into the realm of heterocyclic chemistry. dntb.gov.uaethernet.edu.et Benzotriazole and its derivatives serve as valuable synthons and activating groups for the construction of a wide array of heterocyclic rings, which are core structures in many pharmaceuticals. nih.gov

Benzotriazole-mediated synthesis provides efficient routes to important nitrogen-containing heterocycles like quinoxalines and benzimidazoles. nih.govnih.gov These scaffolds are present in numerous compounds with diverse biological activities. For instance, in the synthesis of quinoxaline derivatives, benzotriazole can be used to activate precursors that then condense with diamines to form the quinoxaline ring system. Similarly, in the formation of benzimidazoles, benzotriazole-activated intermediates can react with o-phenylenediamines to yield the desired benzimidazole (B57391) core structure. researchgate.net These methods often offer mild reaction conditions and high yields, making them attractive for the synthesis of libraries of these valuable heterocyclic compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |

| Dicyclohexylcarbodiimide | DCC |

| Dimethylformamide | DMF |

| Quinoxaline | - |

| Benzimidazole | - |

Formation of Indoles and Pyrroles via Benzotriazole Intermediates

Benzotriazole and its derivatives have been extensively utilized as versatile synthetic auxiliaries in the construction of various heterocyclic systems. The pioneering work of Alan Katritzky and his research group has demonstrated the broad applicability of benzotriazole-mediated methodologies in organic synthesis. nih.govnih.govresearchgate.netacs.org While the direct application of this compound in the synthesis of indoles and pyrroles is not extensively documented in readily available literature, the underlying principles of benzotriazole chemistry suggest its potential as a precursor or reagent in such transformations.

The general strategy for benzotriazole-mediated indole synthesis often involves the use of benzotriazole as a good leaving group and a facilitator of cyclization reactions. For instance, a Fischer-type indole synthesis has been reported where phenylhydrazone derived from 1-(benzotriazol-1-yl)acetone is converted to 3-(benzotriazol-1-yl)-2-methylindole. acs.org Another approach involves the opening of the benzotriazole ring with subsequent cyclization to form the indole nucleus. acs.org

In the realm of pyrrole synthesis, benzotriazole derivatives have also found utility. For example, 2-((benzotriazol-1-yl)carbonyl)pyrroles can be prepared from the reaction of 2H-azirine-2-carbonylbenzotriazoles with 1,3-diketones. nih.gov These pyrrole derivatives can then be further elaborated into more complex pyrrole-containing heterocycles. nih.gov

Although specific examples employing this compound are scarce, it is plausible that this reagent could be transformed into other reactive benzotriazole intermediates, such as N-acylbenzotriazoles, which are known to be effective acylating agents and precursors in heterocyclic synthesis. benthamdirect.com The N,N-dimethylcarbamoyl group could potentially be cleaved or modified to unmask a reactive site for subsequent cyclization reactions leading to indoles or pyrroles. Further research is required to explore the specific utility of this compound in these synthetic applications.

Preparation of other Nitrogen-Containing Heterocycles

The versatility of benzotriazole as a synthetic auxiliary extends to the preparation of a wide array of nitrogen-containing heterocycles beyond indoles and pyrroles. researchgate.netudayton.edu While direct examples of the use of this compound are not prevalent in the literature, the established reactivity of other benzotriazole derivatives provides a framework for its potential applications.

Benzotriazole-mediated synthesis has been successfully applied to the construction of various heterocyclic systems, including:

Quinazolines: Benzotriazole-substituted 2-phenylquinazolines have been synthesized and investigated for their biological activities. benthamdirect.comnih.gov

Benzimidazoles: The synthesis of benzimidazole derivatives can be achieved through various methods, and benzotriazole chemistry offers potential routes to these important heterocycles. nih.govresearchgate.net

Triazoles: Benzotriazole itself is a triazole derivative, and its chemistry is integral to the synthesis of other triazole-containing molecules. gsconlinepress.com

The general principle involves using the benzotriazole moiety as a controllable activating and leaving group. For example, N-acylbenzotriazoles are stable and effective acylating agents that can be used to introduce acyl groups into molecules, which can then undergo cyclization to form various heterocycles. gsconlinepress.com It is conceivable that this compound could serve as a precursor to such reactive intermediates.

The following table summarizes some of the nitrogen-containing heterocycles that have been synthesized using benzotriazole-based methodologies, illustrating the broad scope of this synthetic approach.

| Heterocycle Class | Synthetic Approach | Reference |

| Quinazolines | Synthesis of benzotriazole-substituted 2-phenylquinazolines. | benthamdirect.comnih.gov |

| Benzimidazoles | General synthetic strategies for benzimidazole derivatives. | nih.govresearchgate.net |

| Pyrrolo[1,2-c]oxazoles | Base-promoted annulations of 2-((benzotriazol-1-yl)carbonyl)pyrroles. | nih.gov |

| 1H-Pyrrolo[1,2-c]imidazoles | Base-promoted annulations of 2-((benzotriazol-1-yl)carbonyl)pyrroles. | nih.gov |

Applications in Polymer Chemistry and Advanced Materials Science

The unique electronic properties of the benzotriazole moiety have led to its incorporation into various polymeric materials for applications in electronics and materials science.

Role as Polymerization Initiators

Currently, there is limited direct evidence in the scientific literature to suggest that this compound is used as a conventional polymerization initiator. Polymerization initiators are typically molecules that can readily generate reactive species (radicals, cations, or anions) to initiate a chain-growth polymerization. While the benzotriazole structure can be part of various functional molecules, its role as a primary initiator for common polymerization techniques is not a well-established application for the N,N-dimethylcarbamate derivative.

Integration into Conjugated Polymers for Organic Electronic Devices (e.g., Electrochromics, Organic Solar Cells, Organic Light Emitting Diodes)

Benzotriazole-containing conjugated polymers have emerged as a significant class of materials for organic electronic devices. gsconlinepress.com These polymers are utilized in a range of applications due to their tunable electronic and optical properties. The benzotriazole unit, being electron-deficient, is often incorporated as an acceptor moiety in donor-acceptor (D-A) type conjugated polymers. This architectural design allows for the manipulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.

While the direct integration of the intact this compound unit into the main chain of conjugated polymers is not commonly reported, the benzotriazole scaffold itself is a key building block. The synthesis of these polymers often involves the polymerization of monomers containing the benzotriazole core.

Applications of Benzotriazole-Containing Conjugated Polymers:

Organic Light Emitting Diodes (OLEDs): The tunable emission colors and good charge-transporting properties of benzotriazole-based polymers make them suitable for use as emissive or electron-transporting layers in OLEDs.

Organic Solar Cells (OSCs): In OSCs, these polymers can function as either the donor or the acceptor material in the photoactive layer, contributing to efficient charge separation and transport.

Electrochromic Devices: The ability of these polymers to change color upon the application of an electrical potential makes them promising materials for smart windows and displays.

The following table provides a summary of the applications of benzotriazole-containing conjugated polymers in organic electronic devices.

| Device Type | Role of Benzotriazole Polymer | Key Properties |

| Organic Light Emitting Diodes (OLEDs) | Emissive Layer, Electron-Transport Layer | Tunable Emission, Good Charge Carrier Mobility |

| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Broad Absorption, Appropriate Energy Levels |

| Electrochromic Devices | Electrochromic Layer | Reversible Color Change, High Contrast |

Facilitation of Cross-Coupling Reactions (e.g., C-N and C-C Couplings)

Benzotriazole and its derivatives have been demonstrated to act as effective ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The nitrogen atoms in the benzotriazole ring can coordinate to the metal center, influencing its catalytic activity and stability.

While the specific use of this compound as a ligand in cross-coupling reactions is not extensively reported, the broader family of benzotriazole derivatives has shown significant promise. For instance, benzotriazole itself has been employed as a ligand in copper-catalyzed N-arylation reactions. The utility of benzotriazole-derived ligands stems from their ability to stabilize the catalytic species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Further research is needed to ascertain whether the N,N-dimethylcarbamate functionality in this compound influences its coordination properties and potential as a ligand in cross-coupling reactions.

Potential in Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. This field is crucial for the development of therapeutic agents, diagnostic tools, and for studying biological processes. While the direct application of this compound in bioconjugation is not well-documented, the chemical reactivity of the benzotriazole moiety suggests potential avenues for its use.

N-acylbenzotriazoles are known to be efficient acylating agents, capable of reacting with nucleophiles such as the amino groups of lysine residues or the N-terminus of proteins. benthamdirect.com If this compound can be readily converted to a more reactive derivative, it could potentially be used for the modification of biomolecules.

The carbamate linkage itself is a common motif in medicinal chemistry and can be designed to be stable or cleavable under specific physiological conditions. organic-chemistry.org This feature could be exploited in the design of prodrugs or targeted delivery systems where the benzotriazole-containing molecule is released at a specific site. However, at present, the exploration of this compound in bioconjugation chemistry remains a nascent area requiring further investigation.

Computational and Theoretical Chemistry Studies on Benzotriazol 1 Yl N,n Dimethylcarbamate Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are frequently used to optimize molecular geometries and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbiointerfaceresearch.comresearchgate.net

The HOMO and LUMO are crucial for understanding chemical reactivity. dergipark.org.tr The HOMO energy level indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy level signifies its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov

For benzotriazole (B28993) derivatives, the HOMO is often located on the electron-rich benzotriazole moiety, while the LUMO may be distributed across other parts of the molecule. researchgate.net In a study on 1-(2,4,6-Trichlorobenzoyloxy) Benzotriazole, calculations showed the HOMO to be highly situated on the benzotriazole ring system. researchgate.net This suggests that in benzotriazol-1-yl N,N-dimethylcarbamate, the benzotriazole portion is likely a primary site for electrophilic attack. The LUMO's position would indicate the most probable site for nucleophilic attack.

Global reactivity descriptors, such as hardness, softness, chemical potential, and the electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify reactivity. nih.gov These parameters help in comparing the stability and reactivity of different molecules under various conditions. researchgate.net

Table 1: Quantum Chemical Parameters of Related Triazole and Carbamate (B1207046) Compounds This table presents data from computational studies on molecules structurally related to this compound to illustrate typical values.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -8.834 | -3.936 | 4.898 | dergipark.org.tr |

| Benomyl (a benzimidazole (B57391) carbamate) | DFT | - | - | 5.039 | nih.gov |

| 1,2,3-triazolyl ester of ketorolac | DFT/B3LYP | - | - | ~3.92 (0.144 Hartree) | nih.gov |

Exploration of C-N Bond Rotational Barriers in Carbamates via Computational Methods

A defining feature of amides and carbamates is the hindered rotation around the carbonyl-nitrogen (C-N) bond due to the delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond. researchgate.net Computational methods are extensively used to calculate the energy barrier for this rotation.

For typical N-alkylcarbamates, the rotational barrier is approximately 15-16 kcal/mol. researchgate.netnih.gov However, computational and experimental studies have shown that this barrier is significantly influenced by the nature of the substituent on the nitrogen atom. nih.gov When an electron-withdrawing aryl group is attached to the nitrogen, as in N-phenylcarbamate, the rotational barrier is lowered to around 12.5 kcal/mol. nih.gov This effect is attributed to the aryl group's ability to pull electron density away from the nitrogen, which reduces the C-N bond's double-bond character and increases its single-bond character. nih.gov

Given that the benzotriazolyl group is a heteroaryl substituent, it is expected to be electron-withdrawing. Therefore, the rotational barrier around the C(O)-N(triazole) bond in this compound would be anticipated to be lower than that of a simple N-alkyl carbamate. Computational studies on methyl N,N-dimethylcarbamate have also explored the influence of solvent effects, finding that, unlike amides, the rotational barriers in carbamates show very little dependence on solvent polarity. nih.govresearchgate.net

Table 2: Comparison of C-N Rotational Barriers in Various Carbamates

| Carbamate Type | Typical Rotational Barrier (kcal/mol) | Reason for Variation | Reference |

|---|---|---|---|

| N-Alkylcarbamate | ~16 | Standard delocalization of N lone pair. | nih.gov |

| N-Phenylcarbamate | 12.5 | Electron-withdrawing phenyl group reduces C-N double bond character. | nih.gov |

| N-(2-pyrimidyl)carbamate | <9 | Strongly electron-withdrawing pyrimidyl ring further increases C-N single bond character. | nih.gov |

| p-Methyl phenyl carbamate | 14-16 | Computed at HF, B3LYP, and MP2 levels. | researchgate.net |

Transition State Analysis and Reaction Pathway Modeling

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, allowing for the determination of activation energies and the elucidation of reaction mechanisms. For reactions involving this compound, this would involve modeling the pathway from reactants to products through a high-energy transition state.

Computational studies on the synthesis of related 1H-benzotriazole-1-carboximidamides have utilized energy profile and transition state calculations to support experimental data. sci-hub.se Such studies show that during the transition state, the bond distances between reacting atoms are significantly altered as new bonds form and old ones break. sci-hub.se For a reaction involving this compound, such as its use as a carbonylating agent, theoretical modeling would identify the TS for the nucleophilic attack on the carbonyl carbon. The calculated activation energy for this step would determine the reaction's kinetic feasibility.

Furthermore, reaction pathways for the degradation of the benzotriazole ring system itself have been modeled. Studies on the ozonation of 1H-benzotriazole identified several intermediates, allowing for the proposal of detailed reaction mechanisms. nih.govresearchgate.net Modeling these pathways involves calculating the energies of various potential intermediates and the transition states that connect them, providing a comprehensive picture of the reaction landscape.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become the predominant computational method for investigating the properties and reactions of medium to large-sized organic molecules due to its balance of accuracy and computational cost. biointerfaceresearch.com Numerous studies on benzotriazole and carbamate systems rely on DFT, typically using functionals like B3LYP, in conjunction with basis sets such as 6-31G(d) or 6-311G++(d,p). researchgate.netdergipark.org.trresearchgate.net

DFT is applied to achieve several key objectives in mechanistic elucidation:

Geometry Optimization: It is used to find the lowest energy structure for reactants, products, intermediates, and transition states. researchgate.net

Electronic Property Calculation: DFT is employed to compute the HOMO and LUMO energies, molecular electrostatic potential maps, and various reactivity descriptors that explain the molecule's behavior. researchgate.netnih.gov

Reaction Pathway Analysis: By calculating the energies along a reaction coordinate, DFT can map out the entire energy profile of a reaction, including activation barriers derived from transition state energies. sci-hub.se This is crucial for understanding why a particular reaction pathway is favored over another. For instance, DFT calculations can clarify the mechanism of action of benzotriazole derivatives as corrosion inhibitors by modeling their interaction with metal surfaces. researchgate.net

Predictive Modeling for Reactivity and Selectivity in Benzotriazolyl Carbamate Reactions

Predictive modeling leverages computational results to forecast how a molecule will behave in a chemical reaction. This is achieved by integrating the insights gained from the analyses described in the previous sections.

Reactivity Prediction: The reactivity of this compound can be predicted from its electronic properties. The HOMO-LUMO gap serves as a direct indicator of its general reactivity. dergipark.org.trnih.gov Furthermore, local reactivity descriptors derived from DFT calculations, such as Fukui functions, can predict the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO provides a visual guide to these reactive sites. researchgate.netnih.gov For example, the likely localization of the HOMO on the benzotriazole ring suggests this part of the molecule is a key site of interaction in electron-donating processes. researchgate.net

Selectivity Prediction: In reactions where multiple products are possible, computational modeling can predict the selectivity (chemo-, regio-, or stereoselectivity). This is done by modeling the different possible reaction pathways and comparing their activation energies. The pathway with the lowest activation barrier is predicted to be the major reaction channel. The well-established role of benzotriazole as an excellent leaving group in synthetic chemistry can be quantified and modeled by calculating the thermodynamics and kinetics of its departure in substitution reactions.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of Benzotriazol 1 Yl N,n Dimethylcarbamate Reactions

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including the intermediates and final products of reactions involving benzotriazol-1-yl N,N-dimethylcarbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the covalent framework, the specific isomeric form, and the stereochemistry of the compounds.

In the analysis of this compound, ¹H NMR is used to identify the characteristic signals of the protons on the benzotriazole (B28993) ring and the N,N-dimethyl groups. The aromatic region of the spectrum typically shows a complex multiplet pattern corresponding to the four protons of the benzene (B151609) ring moiety. Their specific chemical shifts and coupling constants are diagnostic for confirming substitution at the N-1 position of the benzotriazole heterocycle. nih.gov The N,N-dimethyl protons typically appear as one or two singlets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The amide carbonyl carbon of the carbamate (B1207046) group gives a characteristic resonance at a downfield chemical shift, often in the range of 169-175 ppm, as seen in similar structures like 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide. nih.gov A key feature in the ¹³C NMR spectrum of related N,N-dimethyl amides is the potential for two distinct resonances for the N-methyl groups due to hindered rotation around the C-N amide bond. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to establish connectivity between protons and carbons, which is crucial for assigning complex spectra and confirming the structure of novel products or transient intermediates. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for N-Substituted Benzotriazole and Dimethylamide Moieties Data generalized from similar reported structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes | Source(s) |

| ¹H | Benzotriazole Aromatic (H-4/H-7) | 7.9 - 8.2 | Typically downfield multiplets. | nih.govchemicalbook.com |

| ¹H | Benzotriazole Aromatic (H-5/H-6) | 7.4 - 7.6 | Typically upfield multiplets relative to H-4/H-7. | nih.govchemicalbook.com |

| ¹H | N,N-dimethyl (CH₃) | 2.8 - 3.2 | May appear as one or two singlets. | nih.gov |

| ¹³C | Carbamate Carbonyl (C=O) | 169 - 175 | Characteristic downfield signal. | nih.gov |

| ¹³C | Benzotriazole (C-3a/C-7a) | 130 - 146 | Carbons at the ring fusion. | nih.govchemicalbook.com |

| ¹³C | Benzotriazole (C-4 to C-7) | 110 - 130 | Aromatic carbons. | nih.govchemicalbook.com |

| ¹³C | N,N-dimethyl (CH₃) | 33 - 36 | May show two distinct signals due to restricted C-N bond rotation. | nih.gov |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. rsc.orgnih.gov This capability is vital in the study of this compound reactions for confirming the identity of the target product and for identifying unknown intermediates, byproducts, or degradation products.

By providing mass measurements with an accuracy in the low parts-per-million (ppm) range, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org This is particularly useful in mechanistic studies where, for instance, an oxidation or hydrolysis product might be formed.

Furthermore, HRMS, often coupled with fragmentation techniques (MS/MS), provides valuable structural information. The fragmentation pattern of the parent ion can be analyzed to deduce the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the dimethylcarbamoyl group or the cleavage of the benzotriazole moiety, providing evidence for the connectivity of the molecule. Analysis of reaction mixtures by techniques like LC-HRMS allows for the tracking of masses corresponding to proposed intermediates, helping to piece together the reaction pathway. ufz.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that offer complementary information about molecular structure and electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features. A strong absorption band, typically observed in the region of 1680-1750 cm⁻¹, is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. jocpr.comunesp.br Other significant peaks include those for the C-N stretching of the amide and the aromatic C-H and C=C stretching vibrations of the benzotriazole ring system. jocpr.comresearchgate.net The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) helps confirm the N-1 substitution on the benzotriazole ring. Comparing the IR spectra of reactants, intermediates, and products allows for the direct monitoring of the disappearance or formation of specific functional groups throughout a reaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The benzotriazole ring system contains conjugated π-electrons, leading to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern and the electronic environment of the chromophore. nist.gov This technique can be used to follow reaction kinetics if the reactant, intermediates, and product have distinct UV-Vis spectra.

Table 2: Key Infrared Absorption Frequencies for this compound Data generalized from similar reported structures.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

| Carbonyl (C=O) | Stretch | 1680 - 1750 | jocpr.comunesp.br |

| Aromatic C=C | Stretch | 1450 - 1610 | jocpr.com |

| Amide C-N | Stretch | 1220 - 1320 | jocpr.com |

| Aromatic C-H | Stretch | 3000 - 3100 | jocpr.com |

| Aromatic C-H | Bending (Out-of-plane) | 750 - 850 | jocpr.com |

Chromatographic Methods for Reaction Progress Monitoring and Product Isolation (e.g., HPLC)

Chromatographic techniques are essential for both the analysis and purification of compounds in reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for these tasks.

By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, the consumption of reactants and the formation of products and intermediates can be quantified. This allows for detailed kinetic analysis and optimization of reaction conditions such as temperature, time, and catalyst loading. The choice of a suitable column (e.g., reverse-phase C18) and mobile phase allows for the effective separation of components based on their polarity. nih.gov

When coupled with a detector like a UV-Vis diode-array detector (DAD) or a mass spectrometer (LC-MS), HPLC becomes a powerful analytical tool for identifying each component in a complex mixture. ufz.denih.gov For preparative purposes, the separated fractions can be collected, allowing for the isolation of the pure product and any key intermediates for further spectroscopic characterization.

X-ray Crystallography for Definitive Solid-State Structural Determination of Key Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a suitable single crystal of this compound or a stable reaction derivative can be grown, this technique provides definitive proof of its molecular structure. lookchem.com

Future Perspectives and Emerging Research Avenues for Benzotriazol 1 Yl N,n Dimethylcarbamate

Development of Novel Carbamatylation Reagents with Enhanced Reactivity and Tunable Selectivity

The core structure of benzotriazol-1-yl N,N-dimethylcarbamate offers significant potential for modification to create next-generation carbamatylation reagents. Future research will likely focus on synthesizing analogs with tailored electronic and steric properties to control reactivity and selectivity. By introducing electron-withdrawing or electron-donating groups onto the benzotriazole (B28993) ring, it is possible to modulate the lability of the carbamoyl (B1232498) moiety.

For instance, incorporating nitro or halogen groups is expected to increase the electrophilicity of the carbonyl carbon, leading to enhanced reaction rates. Conversely, adding electron-donating groups like methoxy (B1213986) or alkyl substituents could temper reactivity, proving useful for selective carbamatylation in the presence of multiple sensitive functional groups. This concept is an extension of the principles observed with N-acylbenzotriazoles, where the benzotriazole leaving group provides stability and controlled reactivity. organic-chemistry.org The development of a library of such reagents would provide chemists with a toolkit for fine-tuning synthetic outcomes. nih.gov

Table 1: Hypothetical Analogs and Their Predicted Properties

| Reagent Structure | Modification | Predicted Effect on Reactivity | Potential Application |

| 5-Nitrothis compound | Electron-withdrawing group (EWG) on the benzotriazole ring | Increased | Rapid carbamatylation of sterically hindered or poorly nucleophilic substrates. |

| 5-Methoxythis compound | Electron-donating group (EDG) on the benzotriazole ring | Decreased | Selective carbamatylation of primary amines in the presence of secondary amines or alcohols. |

| 4,5,6,7-Tetrachlorothis compound | Multiple EWGs on the benzotriazole ring | Significantly Increased | High-yield carbamatylation at low temperatures for thermally sensitive molecules. |

| 6-(Trifluoromethyl)this compound | Strong EWG on the benzotriazole ring | Highly Increased | Overcoming low reactivity of challenging substrates; use in difficult peptide modifications. |

Exploration of Catalytic Systems for Reactions Involving this compound

While reactions with this compound typically proceed under thermal conditions, the introduction of catalytic systems represents a major frontier for enhancing efficiency and expanding reaction scope. Transition-metal catalysis, in particular, offers promising avenues. mdpi.com Research into palladium, manganese, or tantalum catalysts, which have proven effective in other amidation and ester aminolysis reactions, could lower the energy barrier for carbamoyl transfer, allowing reactions to occur at lower temperatures and with reduced reagent loading. mdpi.com

A particularly intriguing prospect is leveraging the benzotriazole leaving group itself as a ligand within a catalytic cycle. rsc.org Benzotriazole is known to be an effective, inexpensive, and thermally stable bidentate ligand that could coordinate with a metal center, facilitating the carbamoylation process before being released and potentially recycled. rsc.org This approach could lead to highly atom-economical and sustainable synthetic methods. Organocatalysis, using species like N-heterocyclic carbenes (NHCs) or boronic acids, also presents a viable, metal-free alternative for activating the reagent or the substrate. mdpi.com

Table 2: Potential Catalytic Systems and Their Advantages

| Catalyst Type | Example Catalyst | Potential Mechanism | Key Advantages |

| Transition Metal | Palladium-NHC complexes mdpi.com | Oxidative addition-reductive elimination or cross-coupling pathway. | High efficiency, broad substrate scope, potential for asymmetric induction. |

| Transition Metal | Manganese-pincer complexes mdpi.com | Metal-ligand cooperation, substrate deprotonation. | Use of earth-abundant metals, novel reactivity pathways. |

| Transition Metal | Tantalum(V) ethoxide mdpi.com | Lewis acid activation of the carbonyl group. | High chemoselectivity for directed reactions. |

| Organocatalyst | Boronic Acid derivatives mdpi.com | Activation of the carboxylic acid-equivalent (the active carbamate). | Metal-free conditions, mild reaction setup, low toxicity. |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Applications

The translation of synthetic methods involving this compound into continuous flow and automated systems is a critical step toward its adoption in industrial and high-throughput screening applications. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic reactions. beilstein-journals.org

A continuous flow setup could involve pumping a solution of the substrate and the carbamatylation reagent through a heated reactor coil to ensure precise temperature control and rapid optimization. beilstein-journals.org Downstream processing could be streamlined by integrating in-line purification, for example, by using columns packed with scavenger resins to remove the benzotriazole byproduct and any unreacted starting material. beilstein-journals.org This approach is not only efficient for producing larger quantities of a target molecule but is also ideal for the rapid synthesis of compound libraries in drug discovery.

Table 3: Comparison of Batch vs. Flow Synthesis for Carbamoylation

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Inefficient, potential for localized hotspots. | Highly efficient, uniform temperature profile. |

| Safety | Risk associated with large volumes of reagents and exotherms. | Enhanced safety due to small reactor volumes and better control. |

| Scalability | Challenging, often requires re-optimization. | Straightforward, achieved by extending run time. |

| Optimization | Time-consuming, requires multiple discrete experiments. | Rapid, parameters can be adjusted in real-time. |

| Purification | Separate workup and chromatography steps. | Potential for in-line purification with scavenger resins. beilstein-journals.org |

Sustainable and Green Chemical Approaches in Benzotriazolyl Carbamate (B1207046) Synthesis and Application

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will increasingly incorporate green chemistry principles. This begins with the synthesis of the reagent itself, where methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsonline.com

In its application, a key focus will be minimizing waste and environmental impact. This includes the use of greener, renewable solvents like biomass-derived alcohols or 2-methyltetrahydrofuran (B130290) (2-MeTHF) in place of conventional volatile organic compounds. researchgate.net A significant challenge is the fate of the benzotriazole leaving group, as benzotriazoles can be persistent in the environment. researchgate.net Therefore, developing methods for the in-situ capture and recycling of the benzotriazole byproduct is a critical research goal. This could be achieved through catalytic systems where the leaving group is re-integrated rsc.org or by designing a process where it can be easily recovered and converted back into a useful starting material.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Benzotriazolyl Carbamate Chemistry |

| Waste Prevention | Develop catalytic cycles that minimize byproduct formation. |

| Atom Economy | Design reactions where the benzotriazole leaving group can be catalytically recycled. rsc.org |

| Less Hazardous Synthesis | Avoid toxic solvents; use microwave-assisted synthesis to reduce hazards. ijpsonline.com |

| Use of Renewable Feedstocks | Employ bio-based solvents for reactions. researchgate.net |

| Catalysis | Utilize catalytic amounts of reagents instead of stoichiometric quantities to improve efficiency. mdpi.com |

| Design for Degradation | Investigate the environmental fate of the benzotriazole byproduct and develop strategies for its degradation or recovery. researchgate.net |

Unexplored Reactivity Patterns and Novel Synthetic Transformations Mediated by the Compound

Beyond its established role as a carbamoylating agent for heteroatom nucleophiles, this compound may possess untapped reactivity. Future explorations could uncover novel synthetic transformations. Drawing parallels with the reactivity of carbamoyl chlorides, this reagent could potentially participate in transition-metal-catalyzed C-H functionalization reactions, allowing for the direct introduction of a carbamoyl group onto an unactivated carbon-hydrogen bond. researchgate.net

Furthermore, palladium-catalyzed reactions such as carbamoyl-carboxylation or thioesterification of alkene-tethered substrates, which have been demonstrated with related synthons, could be adapted for this reagent. researchgate.net This would provide a new pathway to complex heterocyclic structures like oxindoles and lactams bearing a quaternary stereocenter. researchgate.net Other unexplored areas include its potential use in radical-based transformations or as a partner in novel multicomponent reactions, significantly broadening its synthetic utility beyond simple carbamoylation.

Table 5: Potential Unexplored Reactions

| Reaction Type | Proposed Substrates | Potential Product | Significance |

| Pd-Catalyzed C-H Carbamoylation | Aromatic or heteroaromatic compounds | Aryl- or Heteroaryl-N,N-dimethylcarboxamides | Direct, atom-economical functionalization of C-H bonds. |

| Intramolecular Carbamoyl-Carboxylation | Alkene-tethered substrates | Carboxylated oxindoles or lactams | Access to complex scaffolds with all-carbon quaternary centers. researchgate.net |

| Radical Addition | Alkenes or Alkynes | β- or γ-Carbamoylated products | Formation of C-C bonds and functionalization at positions not accessible by ionic pathways. |

| Multicomponent Reaction | An aldehyde, an amine, and the reagent | α-Amido amide derivatives | Rapid construction of molecular complexity from simple starting materials. |

Q & A

Q. Table 1: Computational Methods for Conformational Analysis

| Method | ΔG (kcal/mol) | Agreement with NMR | Limitations |

|---|---|---|---|

| AM1 | -1.2 | Excellent | Overestimates steric bulk |

| PM3 | -1.1 | Excellent | Poor solvation modeling |

| MNDO | +0.8 | Poor | Outdated parameters |

| Ab Initio | -1.3 | Good | High computational cost |

| Data derived from semiempirical/ab initio comparisons with NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.